4-chloro-N-hydroxybenzenecarboximidoyl chloride
Overview
Description
4-chloro-N-hydroxybenzenecarboximidoyl chloride is a useful research compound. Its molecular formula is C7H5Cl2NO and its molecular weight is 190.02 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative and Antiviral Activity : In medicinal chemistry, derivatives of chloro-substituted pyrrolopyrimidines, which can be synthesized using compounds related to 4-chloro-N-hydroxybenzenecarboximidoyl chloride, have been investigated for their antiproliferative and antiviral activities. Compounds synthesized showed inhibition of cell growth and were active against human cytomegalovirus and herpes simplex type 1 (Pudlo et al., 1990).
Advanced Oxidation Processes in Environmental Science : Chloride ions, such as those from this compound, can have dual effects (both inhibitory and accelerating) on the degradation of azo dyes in advanced oxidation processes. This research is significant in the treatment of chloride-rich wastewater from textile industries (Yuan et al., 2011).
Photoreduction in Organic Chemistry : In the field of organic chemistry, studies have shown that chloro-substituted compounds, similar to this compound, undergo photoreduction reactions, forming products like chloronitrobenzene. This provides insights into photochemical reaction mechanisms involving chloro-substituted compounds (Wubbels et al., 1988).
Polymer Science Applications : In polymer science, chloro-substituted compounds have been used for various applications, such as activating hydroxyl groups in polymeric carriers. This is relevant for covalently attaching biological materials to solid supports, which has therapeutic applications (Chang et al., 1992).
Synthesis of Polyhydroxylated Compounds : Chloro-substituted benzenes, similar to this compound, have been used in synthesizing polyhydroxylated ester analogs of stilbenes. These compounds are important antioxidants and disease preventative agents found in dietary sources like grape skins (Andrus & Liu, 2006).
Antimicrobial Properties in Textile Industry : The application of chloro-substituted compounds in textiles, such as treating cotton fabrics with quaternary ammonium salts, has been studied for imparting durable antimicrobial properties. This is an important area of research for developing functional fabrics (Son et al., 2006).
Properties
IUPAC Name |
(1Z)-4-chloro-N-hydroxybenzenecarboximidoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H/b10-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBNMRDGFBFKLT-YFHOEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428491 | |
Record name | 4-Chloro-N-hydroxybenzene-1-carboximidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74903-80-3, 28123-63-9, 105755-37-1 | |
Record name | [C(Z)]-4-Chloro-N-hydroxybenzenecarboximidoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74903-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-N-hydroxybenzene-1-carboximidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-N-hydroxybenzene-1-carbonimidoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 28123-63-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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